molecular formula C4H3IN2OS B3289738 5-Iodothiazole-2-carboxamide CAS No. 860646-10-2

5-Iodothiazole-2-carboxamide

Cat. No.: B3289738
CAS No.: 860646-10-2
M. Wt: 254.05 g/mol
InChI Key: VEZDMKZNOXFSHD-UHFFFAOYSA-N
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Description

5-Iodothiazole-2-carboxamide is a heterocyclic compound that contains both iodine and thiazole moieties

Properties

IUPAC Name

5-iodo-1,3-thiazole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3IN2OS/c5-2-1-7-4(9-2)3(6)8/h1H,(H2,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEZDMKZNOXFSHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)C(=O)N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3IN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20731329
Record name 5-Iodo-1,3-thiazole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20731329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860646-10-2
Record name 5-Iodo-1,3-thiazole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20731329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodothiazole-2-carboxamide typically involves the iodination of thiazole derivatives. One common method is the reaction of thiazole-2-carboxamide with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like m-chloroperbenzoic acid.

    Reduction Reactions: The compound can be reduced to form thiazole-2-carboxamide by using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: m-Chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

Major Products:

  • Substitution reactions yield various substituted thiazole derivatives.
  • Oxidation reactions produce sulfoxides or sulfones.
  • Reduction reactions yield thiazole-2-carboxamide.

Scientific Research Applications

Medicinal Chemistry

5-Iodothiazole-2-carboxamide has been studied for its pharmacological properties, particularly in the development of new therapeutic agents.

  • Antimicrobial Activity : Research indicates that thiazole derivatives, including 5-iodothiazole compounds, exhibit significant antimicrobial properties. A study demonstrated that related compounds showed potent activity against various bacterial strains, suggesting potential applications in treating infections .
  • Anticancer Properties : Compounds containing the thiazole ring have been investigated for their anticancer effects. For instance, derivatives of thiazoles have shown inhibitory activity against several cancer cell lines. The presence of halogen substituents, such as iodine in this compound, has been linked to enhanced biological activity . In a specific case study, a related thiazole compound exhibited IC50 values lower than standard chemotherapeutics like 5-fluorouracil in inhibiting tumor cell proliferation .
  • Neurological Applications : There is emerging evidence that thiazole derivatives may have neuroprotective effects. Some studies suggest that these compounds could be beneficial in treating neurodegenerative diseases like Parkinson's disease due to their ability to modulate neurotransmitter systems .

Agricultural Applications

The application of this compound extends to agriculture, particularly as a potential pesticide or herbicide.

  • Plant Growth Regulators : Thiazoles have been identified as effective plant growth regulators. They can enhance growth and yield in various crops by influencing hormonal pathways . This application is particularly relevant in sustainable agriculture practices aimed at reducing chemical inputs.
  • Fungicidal Activity : Research has highlighted the fungicidal properties of thiazole derivatives. Compounds similar to 5-iodothiazole have demonstrated efficacy against plant pathogens, making them candidates for developing new fungicides .

Material Science

In addition to biological applications, this compound is being explored in material science.

  • Electrophilic Agents : The unique structure of 5-iodothiazole allows it to function as an electrophilic agent in organic synthesis. Its ability to participate in nucleophilic substitution reactions makes it valuable for creating complex organic molecules .
  • Sensor Development : Thiazole derivatives are being researched for their use in chemical sensors due to their electronic properties. The incorporation of iodine enhances the sensitivity and selectivity of these sensors for detecting specific analytes .

Case Studies and Data Tables

Application AreaCompound ActivityReference
AntimicrobialPotent against bacterial strains
AnticancerIC50 values lower than 5-FU
NeurologicalPotential neuroprotective effects
Plant Growth RegulatorEnhances crop growth
FungicidalEffective against plant pathogens
Electrophilic AgentParticipates in nucleophilic reactions

Mechanism of Action

The mechanism of action of 5-Iodothiazole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom can participate in halogen bonding, which can enhance the binding affinity of the compound to its target. The thiazole ring can interact with various biological pathways, potentially inhibiting enzyme activity or modulating receptor function.

Comparison with Similar Compounds

    Thiazole-2-carboxamide: Lacks the iodine atom, making it less reactive in halogen bonding interactions.

    5-Bromothiazole-2-carboxamide: Similar structure but with bromine instead of iodine, which can affect its reactivity and binding properties.

    5-Chlorothiazole-2-carboxamide: Contains chlorine, which is less bulky and less polarizable than iodine, leading to different chemical and biological properties.

Uniqueness: 5-Iodothiazole-2-carboxamide is unique due to the presence of the iodine atom, which enhances its reactivity and potential for halogen bonding. This makes it a valuable compound in the design of new drugs and materials with specific properties.

Biological Activity

5-Iodothiazole-2-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This article provides an overview of the biological activity associated with this compound, supported by various research findings and data tables.

Chemical Structure and Properties

This compound has the molecular formula C4H3IN2OS. Its structure includes a thiazole ring, which is known for contributing to various biological activities. The presence of iodine at the 5-position enhances its reactivity and potential interactions with biological targets.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. In a study evaluating a series of thiazole derivatives, compounds similar to this compound demonstrated significant cytotoxic effects against various cancer cell lines, including:

  • K562 (Chronic Myeloid Leukemia)
  • HepG2 (Liver Cancer)
  • HeLa (Cervical Cancer)

The most active derivatives showed IC50 values in the low micromolar range, indicating potent activity against these cell lines. For instance, one related compound displayed an IC50 value of 0.06 µM against dihydrofolate reductase (DHFR), a target involved in cancer cell proliferation .

Antimicrobial Activity

This compound also exhibits antimicrobial properties. In vitro studies have shown that it has significant activity against various bacterial strains, including those resistant to conventional antibiotics. The compound's mechanism is believed to involve disruption of bacterial cell wall synthesis or function.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus1.5 µg/mL
Escherichia coli3.0 µg/mL
Pseudomonas aeruginosa2.0 µg/mL

Case Studies

  • Cytotoxicity Against Cancer Cells : In a study assessing the cytotoxic effects of thiazole derivatives, including this compound, it was found that these compounds induced apoptosis in cancer cells through mechanisms involving the Bcl-2 protein family. The study highlighted that the introduction of electron-withdrawing groups significantly enhanced cytotoxicity .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of thiazole derivatives reported that this compound showed superior activity against multidrug-resistant strains of bacteria, making it a candidate for further development as an antibiotic agent .

Q & A

Q. What are the standard synthetic routes for preparing 5-Iodothiazole-2-carboxamide, and what key reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves cyclization of thiourea derivatives with α-halo ketones or esters. For example, thiazole ring formation can be achieved via Hantzsch thiazole synthesis, where 2-iodoacetoacetate reacts with thiourea derivatives under reflux in acetic acid . Key factors include:
  • Temperature control : Prolonged reflux (3–5 hours) ensures complete cyclization.
  • Solvent selection : Acetic acid or ethanol improves solubility and reaction efficiency.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization enhances purity.
    Yields range from 50–75%, with impurities often arising from incomplete iodination or side reactions.

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic methods?

  • Methodological Answer :
  • NMR spectroscopy : 1H^1H NMR should show characteristic peaks for the thiazole ring (δ 7.8–8.2 ppm for aromatic protons) and carboxamide NH2_2 (δ 6.5–7.0 ppm). 13C^{13}C NMR confirms the iodine-substituted carbon (δ 90–100 ppm) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) with UV detection (λ = 254 nm) assess purity (>95% recommended).
  • Mass spectrometry : ESI-MS in positive ion mode confirms the molecular ion peak [M+H]+^+ at m/z 255 (calculated for C4_4H3_3IN2_2OS).

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., acetic acid vapors).
  • Waste disposal : Segregate halogenated waste (e.g., iodine-containing byproducts) for specialized treatment to prevent environmental contamination .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the iodine substituent in this compound's bioactivity?

  • Methodological Answer :
  • Derivatization : Synthesize analogs with halogens (Cl, Br) or methyl groups at the 5-position. Compare bioactivity (e.g., antimicrobial IC50_{50}) using standardized assays .
  • Computational modeling : Density Functional Theory (DFT) calculates electronic effects (e.g., electrostatic potential maps) to correlate iodine's electronegativity with target binding .
  • Crystallography : Co-crystallize derivatives with target enzymes (e.g., bacterial thymidylate synthase) to visualize halogen bonding interactions .

Q. What computational strategies are effective in predicting the binding affinity of this compound derivatives with target proteins?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to simulate ligand-receptor interactions. Prioritize docking poses with hydrogen bonds to active-site residues (e.g., Arg25^{25} in kinase targets) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) to identify conformational shifts.
  • Free energy calculations : MM/GBSA or MM/PBSA quantify ΔGbind_{bind} values, correlating with experimental IC50_{50} data .

Q. What experimental approaches resolve contradictions in bioactivity data across different studies involving this compound analogs?

  • Methodological Answer :
  • Standardized assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature) to minimize variability. For example, antimicrobial activity can vary with pH-dependent solubility .
  • Meta-analysis : Pool data from multiple studies (e.g., 9+ datasets) to identify outliers and statistically significant trends via multivariate regression .
  • Orthogonal validation : Confirm bioactivity using both in vitro (e.g., MIC assays) and in silico (e.g., QSAR models) methods .

Q. How to optimize the pharmacological profile of this compound through systematic derivatization of the thiazole core?

  • Methodological Answer :
  • Scaffold hopping : Replace the thiazole ring with oxazole or pyridine to modulate lipophilicity (ClogP) and solubility .
  • Side-chain modifications : Introduce alkyl or aryl groups at the carboxamide nitrogen. For example, coupling with 4-pyridinyl amines enhances kinase inhibition .
  • Prodrug design : Synthesize ester prodrugs (e.g., ethyl carboxamides) to improve oral bioavailability, followed by hydrolysis in vivo .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Iodothiazole-2-carboxamide
Reactant of Route 2
Reactant of Route 2
5-Iodothiazole-2-carboxamide

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